Product packaging for 4-Hydroxy-3-octanoyl-2H-chromen-2-one(Cat. No.:CAS No. 36953-90-9)

4-Hydroxy-3-octanoyl-2H-chromen-2-one

Cat. No.: B11837361
CAS No.: 36953-90-9
M. Wt: 288.34 g/mol
InChI Key: NOPDVVVDJIYEHN-UHFFFAOYSA-N
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Description

4-Hydroxy-3-octanoyl-2H-chromen-2-one (CAS 36953-90-9) is a synthetic coumarin derivative of significant interest in medicinal chemistry and biochemical research. This compound, with a molecular formula of C17H20O4 and a molecular weight of 288.338 g/mol, features a 4-hydroxycoumarin scaffold substituted with an octanoyl group at the 3-position . The coumarin core structure is known to be a privileged scaffold in drug discovery, and derivatives like this one are frequently investigated for their diverse biological activities . Research on similar 4-hydroxycoumarin derivatives has demonstrated potent biological properties, including significant antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, as well as the fungus C. albicans . Furthermore, studies on related 2H-chromen-2-one compounds have highlighted their potential as anticancer agents, showing effectiveness in inhibiting the growth of various human cancer cell lines . The primary mechanism of action for such biological activities is often attributed to the presence of the lactone structure within the coumarin moiety, which can interact with key biological targets . This combination of structural features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, structure-activity relationships (SAR), and mechanisms of action in fields such as infectious disease and oncology. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O4 B11837361 4-Hydroxy-3-octanoyl-2H-chromen-2-one CAS No. 36953-90-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36953-90-9

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

4-hydroxy-3-octanoylchromen-2-one

InChI

InChI=1S/C17H20O4/c1-2-3-4-5-6-10-13(18)15-16(19)12-9-7-8-11-14(12)21-17(15)20/h7-9,11,19H,2-6,10H2,1H3

InChI Key

NOPDVVVDJIYEHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=C(C2=CC=CC=C2OC1=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxy 3 Octanoyl 2h Chromen 2 One and Analogues

Classical Synthetic Approaches and their Adaptations for Coumarin (B35378) Systems

The foundational synthesis of the coumarin nucleus has been historically achieved through several name reactions. While these methods often yield the basic coumarin structure, they can be adapted to produce the necessary 4-hydroxycoumarin (B602359) precursor, which is then acylated to yield the final product. A common and direct method for synthesizing 3-acyl-4-hydroxycoumarins involves the reaction of 4-hydroxycoumarin with acyl chlorides. For instance, 4-hydroxy-3-octanoyl-2H-chromen-2-one can be prepared by reacting 4-hydroxycoumarin with octanoyl chloride in pyridine containing a catalytic amount of piperidine, often facilitated by sonochemical conditions. arabjchem.org

The Pechmann condensation is a widely used method for synthesizing coumarins, which involves the acid-catalyzed reaction of a phenol with a β-ketoester. slideshare.netwikipedia.orgarkat-usa.org The reaction mechanism is thought to begin with the formation of a β-hydroxy ester, which subsequently undergoes cyclization and dehydration to form the coumarin ring. slideshare.net

While the standard Pechmann reaction typically produces 4-substituted coumarins, modifications are necessary to obtain the 4-hydroxy substitution pattern. The choice of catalyst and reaction conditions is crucial for the success and yield of the condensation. Common catalysts include concentrated sulfuric acid, aluminum chloride, and more recently, environmentally benign options like sulfamic acid. slideshare.netarkat-usa.orgjetir.org The reaction can often be performed under solvent-free conditions. arkat-usa.org

Table 1: Examples of Pechmann Condensation for Coumarin Synthesis

Phenol Reactantβ-KetoesterCatalystConditionsProductYieldReference
ResorcinolEthyl acetoacetateConc. H₂SO₄5°C to Room Temp, 18h7-Hydroxy-4-methylcoumarin88% jetir.org
PhenolEthyl acetoacetateAluminum chloride-4-Methylcoumarin (B1582148)Good slideshare.net
PyrogallolEthyl acetoacetateSulfamic acid (10 mol%)100°C, 4h, Solvent-free7,8-Dihydroxy-4-methylcoumarin82% arkat-usa.org

To synthesize the 4-hydroxycoumarin precursor for this compound, alternative starting materials or subsequent chemical transformations would be required, as the direct Pechmann condensation is not the most straightforward route to this specific substitution pattern.

The Knoevenagel condensation is another cornerstone of coumarin synthesis, involving the reaction of an o-hydroxybenzaldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine or pyridine. nih.govnih.gov This method is particularly useful for producing 3-substituted coumarins. nih.gov

The reaction can be adapted to synthesize the 4-hydroxycoumarin core, for instance, by using derivatives of aspirin as starting materials. samipubco.com Furthermore, the condensation of salicylaldehydes with various active methylene compounds like ethyl acetoacetate or malonic esters can lead to 3-acetylcoumarins or coumarin-3-carboxylic acids, respectively. nih.govresearchgate.net These reactions can be optimized using various catalysts and conditions, including microwave irradiation and ionic liquids, to improve yields and reaction times. nih.govresearchgate.netkjscollege.com

Table 2: Knoevenagel Condensation for Coumarin Synthesis

AldehydeActive Methylene CompoundCatalyst/SolventConditionsProductYieldReference
SalicylaldehydeEthyl acetoacetatePiperidineMicrowave, Solvent-free3-AcetylcoumarinHigh researchgate.netkjscollege.com
o-HydroxybenzaldehydeDimethyl malonateL-proline / [MMIm][MSO₄]-3-(Methoxycarbonyl)coumarinHigh nih.gov
Substituted SalicylaldehydesMeldrum's acidSodium azide or K₂CO₃ / WaterRoom TemperatureSubstituted coumarin-3-carboxylic acids73-99% nih.gov

Once the 4-hydroxycoumarin nucleus is formed via a Knoevenagel-related pathway, the C-3 position can be acylated with octanoyl chloride to yield the target molecule.

The Perkin reaction, discovered by William Henry Perkin in 1868, is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid. organicreactions.orgsciforum.net The original synthesis of coumarin itself was achieved by heating the sodium salt of salicylaldehyde with acetic anhydride. organicreactions.orggoogle.com

The mechanism is believed to involve an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. sciforum.net While a foundational method, the Perkin reaction typically requires high temperatures and produces coumarins that are unsubstituted at the 3- and 4-positions. Therefore, significant modifications or subsequent functionalization steps would be necessary to use this pathway to generate this compound. Its primary relevance is in the historical context of synthesizing the parent coumarin ring. nih.gov

The Wittig reaction provides a versatile route to coumarins by forming the C3-C4 double bond. A common approach involves the intramolecular Wittig reaction of a suitably substituted phenolic precursor. rsc.org Another strategy is the reaction of o-hydroxybenzaldehydes with phosphorus ylides, such as those derived from ethyl bromoacetate and triphenylphosphine.

This method is a good alternative for synthesizing 3,4-unsubstituted coumarins. However, like the Perkin reaction, it is primarily used to construct the core coumarin heterocycle. To obtain the target compound, the 4-hydroxycoumarin intermediate would need to be synthesized first, followed by the introduction of the octanoyl group at the 3-position. organic-chemistry.org Researchers have developed one-pot modifications of the Wittig reaction to synthesize coumarin derivatives under milder, solvent-free conditions.

Advanced Synthetic Strategies for Chromen-2-one Derivatives

Modern organic synthesis has moved towards more efficient and atom-economical methods. For complex molecules like substituted coumarins, advanced strategies such as multicomponent reactions offer significant advantages over classical, multi-step syntheses.

Multicomponent reactions (MCRs) are powerful tools in organic and medicinal chemistry where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net This approach is valued for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. nih.gov

Several MCRs have been developed for the construction of functionalized 4-hydroxycoumarin derivatives. nih.govrsc.org These reactions often proceed under mild conditions and can be catalyzed by various agents, including metal triflates or even under catalyst-free conditions. nih.govrsc.org For example, a three-component domino reaction of 4-hydroxycoumarin, an aldehyde, and an amine can be used to synthesize complex coumarin-fused dihydroquinolines. rsc.org Another approach involves the reaction of 4-hydroxycoumarin, phenylglyoxal, and an amino-enone under catalyst-free and microwave irradiation conditions to yield 3-functionalized 4-hydroxycoumarins. nih.gov These strategies provide a direct route to highly substituted analogues of this compound in a single step.

Table 3: Multicomponent Reactions for 4-Hydroxycoumarin Derivatives

ReactantsCatalyst/SolventConditionsProduct TypeReference
4-Hydroxycoumarin, Aldehydes, Aromatic aminesBismuth triflate / WaterMicrowave irradiationCoumarin-fused dihydroquinolines rsc.org
4-Hydroxycoumarin, Phenylglyoxal, 3-Arylaminocyclopent-2-enoneNoneMicrowave irradiation3-Functionalized 4-hydroxycoumarins nih.gov
4-Hydroxycoumarin, Aldehydes, IndoleCHCl₃–H₂O (1:1)-Heterodimeric adducts arabjchem.org

Catalyst-Mediated Coumarin Synthesis

The synthesis of 3-acyl-4-hydroxycoumarins, including this compound, is frequently achieved through catalyst-mediated acylation of 4-hydroxycoumarin. The choice of catalyst is crucial for the efficiency and regioselectivity of the reaction, directing the acylation to the C3 position rather than the O-acylation of the hydroxyl group.

A classical and widely used method involves reacting 4-hydroxycoumarin with an acid chloride, in this case, octanoyl chloride. The reaction is typically facilitated by a basic catalyst such as pyridine or piperidine. sciepub.comarabjchem.org For instance, the synthesis of 3-(10'-undecenoyl)chroman-2,4-dione was achieved by acylating 4-hydroxycoumarin with 10-undecenoyl chloride in pyridine containing a catalytic amount of piperidine. arabjchem.org Another common approach employs triethylamine in a solvent like methylene chloride, which initially forms an enol ester (O-acylated product) that subsequently rearranges to the more stable C-acylated product, 3-acyl-4-hydroxycoumarin. sciepub.com

More aggressive catalysts are also employed. Phosphorus oxychloride (POCl3) is an effective catalyst for the acylation of 4-hydroxycoumarin with carboxylic acids. For example, 3-acetyl-4-hydroxycoumarin can be prepared by reacting 4-hydroxycoumarin with glacial acetic acid in the presence of POCl3. sciepub.com This method could be adapted for longer-chain carboxylic acids like octanoic acid to yield the desired product.

Modern catalytic systems offer more sophisticated pathways. For example, a ternary-catalytic multicomponent reaction using a combination of a palladium complex ([PdCl(η3-C3H5)]2), an amine (4-bromoaniline), and a Brønsted acid (racemic phosphoric acid) has been developed for the construction of substituted 4-hydroxycoumarin derivatives. rsc.org While this specific system was used for a different type of substitution, it highlights the potential of multi-catalyst systems in creating complex coumarin structures under mild conditions. rsc.org Metal catalysts like ytterbium (III) triflate and molecular iodine have also been reported for C-alkylation reactions at the C3 position of 4-hydroxycoumarin, indicating the broad scope of metal-catalyzed modifications of this scaffold. arabjchem.org

Catalyst SystemReactantsTypical SolventKey Features
Pyridine / Piperidine4-Hydroxycoumarin, Octanoyl ChloridePyridineClassical method, promotes C-acylation. sciepub.comarabjchem.org
Triethylamine4-Hydroxycoumarin, Octanoyl ChlorideMethylene ChlorideInvolves rearrangement from an O-acylated intermediate. sciepub.com
Phosphorus Oxychloride (POCl3)4-Hydroxycoumarin, Octanoic Acid-Allows use of carboxylic acid instead of acid chloride. sciepub.com
Palladium / Amine / Brønsted Acid4-Hydroxycoumarins, AlkynaldehydesChlorobenzeneAdvanced ternary system for complex derivatives. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to reduce environmental impact. These approaches focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Microwave irradiation has emerged as a powerful tool in sustainable synthesis. It often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of 3-formyl-4-hydroxycoumarin has been achieved in quantitative yield under solvent-free conditions using microwave irradiation, with p-toluenesulfonic acid as the catalyst. sciepub.com Similarly, the condensation of 3-acetyl-4-hydroxycoumarin with various amines has been efficiently performed under microwave irradiation. researchgate.netarabjchem.org This suggests that the acylation of 4-hydroxycoumarin with octanoyl chloride or octanoic acid could be optimized under microwave conditions to enhance sustainability.

The use of ultrasound is another energy-efficient technique. Synthesis of 3-acyl-4-hydroxycoumarins has been performed using ultrasonic baths, which can enhance reaction rates and yields. sciepub.comsamipubco.com One study directly compared the synthesis of 3-acetyl-4-hydroxycoumarin under conventional reflux versus an ultrasonic bath, demonstrating the viability of sonochemistry in this context. samipubco.com

Solvent selection is a cornerstone of green chemistry. Efforts have been made to replace hazardous organic solvents with more benign alternatives. Water is an ideal green solvent, and a one-pot, three-component condensation to synthesize α-benzyl amino coumarin derivatives has been successfully carried out in water using BaSiO3 nanoparticles as a catalyst. researchgate.net Polyethylene glycol (PEG) has also been used as a green solvent and catalyst for the synthesis of benzylamine coumarin derivatives. researchgate.net Exploring the use of such solvents for the acylation of 4-hydroxycoumarin could provide a more sustainable route to this compound. Furthermore, solvent-free reactions, often facilitated by microwave heating, represent an ideal green synthetic strategy by completely eliminating solvent waste. sciepub.comarabjchem.org

Green Chemistry ApproachMethodologyAdvantagesReference Example
Alternative Energy SourcesMicrowave IrradiationReduced reaction time, higher yields, solvent-free potential.Synthesis of 3-formyl-4-hydroxycoumarin. sciepub.com
Alternative Energy SourcesUltrasonic BathEnhanced reaction rates and yields.Synthesis of 3-acetyl-4-hydroxycoumarin. samipubco.com
Benign SolventsWater or PEGReduced toxicity and environmental impact.Synthesis of benzylamine coumarin derivatives. researchgate.net
Waste MinimizationSolvent-Free ReactionEliminates solvent waste, simplified workup.Knoevenagel condensation under microwave irradiation. arabjchem.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters to consider include the choice of solvents and reagents, reaction temperature, and pressure.

Solvents and Reagents Selection

The selection of reagents is the primary consideration for the synthesis of this compound from a 4-hydroxycoumarin precursor. The acylating agent can be either octanoyl chloride or octanoic acid. Octanoyl chloride is generally more reactive and allows the reaction to proceed under milder conditions, often catalyzed by a base like pyridine or triethylamine. sciepub.com Using octanoic acid requires a stronger catalyst, such as phosphorus oxychloride (POCl3), to activate the carboxylic acid. sciepub.com

The choice of solvent can significantly influence reaction outcomes. Non-polar aprotic solvents like methylene chloride, toluene, or chlorobenzene are commonly used. sciepub.comrsc.org Pyridine can serve as both a catalyst and a solvent. arabjchem.org The polarity of the solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and yield. For green chemistry applications, exploring solvents like acetonitrile or even water could be beneficial. researchgate.netscielo.br

The base or catalyst used is also a critical variable. Weak organic bases like triethylamine and pyridine are standard choices for reactions with acid chlorides. sciepub.com For less reactive systems or to promote specific mechanisms, more complex catalytic systems or stronger reagents like POCl3 may be necessary. The molar ratio of the reactants and catalyst must also be optimized to ensure complete conversion and avoid side reactions.

Temperature and Pressure Effects

Temperature is a crucial parameter in the synthesis of coumarin derivatives. Many acylation reactions of 4-hydroxycoumarin are conducted at room temperature or with gentle heating under reflux to achieve a reasonable reaction rate. sciepub.comresearchgate.net For instance, the synthesis of 3-acyl-4-hydroxycoumarins via an O-acylated intermediate is often performed at ambient temperature. sciepub.com However, some reactions, particularly those involving less reactive reagents or requiring thermal rearrangement, may necessitate higher temperatures, such as refluxing in toluene or pyridine. arabjchem.org

Microwave-assisted synthesis inherently involves elevated temperatures and pressures within a sealed vessel, which dramatically accelerates reaction rates. researchgate.net Control experiments have shown that certain transformations that are sluggish at room temperature can be completed in minutes under microwave irradiation. researchgate.net

Most synthetic procedures for 3-acyl-4-hydroxycoumarins are conducted at atmospheric pressure. The use of elevated pressure is not common in standard laboratory syntheses for this class of compounds unless employing techniques like microwave heating, where pressure builds up as the solvent heats above its boiling point. In general, optimizing the temperature for a specific solvent-reagent combination is more critical than adjusting the pressure for achieving high yields. For example, a study on a palladium-catalyzed reaction found that conducting the reaction at -10 °C was optimal for achieving a high yield, demonstrating that both heating and cooling can be necessary for optimization. rsc.org

Mechanistic Investigations of Biological Activities Exhibited by 4 Hydroxy 3 Octanoyl 2h Chromen 2 One and Coumarins

Antitumor and Anticancer Mechanistic Pathways

Inhibition of Tumor Cell Proliferation Mechanisms

There is no specific information available in the searched scientific literature detailing the mechanisms by which 4-Hydroxy-3-octanoyl-2H-chromen-2-one inhibits tumor cell proliferation.

Modulation of Key Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR)

No studies were identified that specifically investigate the modulation of the PI3K/AKT/mTOR signaling pathway by this compound. While some coumarin (B35378) derivatives have been shown to target this pathway, this has not been specifically demonstrated for this compound. nih.govmdpi.com

Disruption of Microtubule Polymerization

There is a lack of specific research on whether this compound disrupts microtubule polymerization as an anticancer mechanism.

Anti-angiogenesis Mechanisms

Specific anti-angiogenesis mechanisms for this compound have not been described in the available scientific literature.

Induction of Cell Apoptosis Protein Activation

No specific studies detailing the induction of cell apoptosis protein activation by this compound were found.

Antiviral Activity and Molecular Targets

While various coumarin derivatives have been investigated for their antiviral properties, specific information regarding the antiviral activity and molecular targets of this compound is not available in the current body of scientific literature. nih.govnih.gov The antiviral mechanisms of coumarins are diverse and target various stages of the viral life cycle, but these findings cannot be directly attributed to this specific compound without dedicated research. nih.gov

Mechanisms Against Human Immunodeficiency Virus (HIV)

Coumarins have demonstrated a wide range of anti-HIV activities, targeting various stages of the viral replication cycle. nih.govmdpi.com These natural compounds and their synthetic derivatives can inhibit critical viral enzymes, interfere with viral entry, and modulate cellular factors necessary for HIV-1 replication. nih.govmdpi.com The versatility in their mechanisms of action makes them promising candidates for the development of new anti-retroviral therapies. nih.gov

One of the primary mechanisms of action for many coumarins is the inhibition of HIV reverse transcriptase (RT), a key enzyme that converts the viral RNA genome into DNA. nih.govnih.gov Both natural and synthetic coumarins have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govunica.it For instance, the pyranocoumarins have shown the ability to act through multiple mechanisms or bind to several sites on the RT, which could help in overcoming drug resistance issues. mdpi.com Diterpene coumarins are particularly noted for their high activity against HIV-1 RT, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov A specific mutation, E138K, in the HIV-1 RT has been shown to confer resistance to certain coumarin derivatives like dicamphanoyl khellactone (DCK), indicating a specific interaction within the NNRTI binding pocket. unc.edu Interestingly, DCK was found to inhibit the DNA-dependent DNA polymerase activity of HIV-1 RT, a distinct mechanism from its effect on RNA-dependent DNA polymerase activity. unc.edu

Besides RT, HIV-1 protease is another crucial enzyme for viral maturation, and some coumarins have been found to inhibit its activity. nih.govmdpi.com For example, the anticoagulant phenprocoumon, a coumarin derivative, was identified as a lead compound with weak HIV protease inhibitory activity. nih.gov This discovery led to the development of more potent non-peptidic HIV protease inhibitors. nih.gov Some coumarin derivatives have been designed to have dual action, inhibiting both HIV-1 protease and reverse transcriptase. nih.gov

Furthermore, some coumarins can inhibit HIV integrase, the enzyme responsible for integrating the viral DNA into the host cell's genome. nih.govmdpi.com Wedelolactone is a known example of a coumarin that exhibits anti-integrase activity. nih.govmdpi.com Other mechanisms include the inhibition of cellular factors that regulate HIV-1 replication and blocking the transmission of viral particles from infected macrophages to healthy cells. nih.govmdpi.com For instance, certain sulfanylphenylcoumarin derivatives have been shown to inhibit HIV replication through the dual inhibition of NF-κB and unspecific Tat functions, while 4-hydroxy derivatives can act through specific Tat inhibitory activity. nih.gov

The structural features of coumarins play a significant role in their anti-HIV activity. The presence of specific substituents, such as isoprene groups at the C3 and C6 positions in diterpene coumarins, enhances their inhibitory action against HIV RT. nih.gov Similarly, for some coumarin-AZT hybrids, an unsubstituted analogue and one with a bromine atom at the C-6 position were found to be essential for anti-HIV activity. mdpi.com

Actions Against Hepatitis Virus (HCV) Replication

Several coumarin analogues have been identified as having significant anti-hepatitis C virus (HCV) activity. nih.gov Research has focused on developing coumarin-based compounds that can inhibit HCV replication, a crucial step in the viral life cycle. nih.gov

One approach has been the synthesis of hybrid molecules combining coumarin with other heterocyclic structures. For example, a series of coumarin-benzimidazole derivatives linked by a methylenethio bridge were reported as anti-HCV agents. nih.gov Further modifications of the benzimidazole nucleus to other heterocycles like imidazopyridine, purine, and benzoxazole also yielded compounds with potent inhibitory effects on HCV replication. nih.govnih.gov Notably, a purine-coumarin conjugate demonstrated an EC50 of 2.0 μM against HCV replication. nih.gov The structure-activity relationship studies revealed that the nature of the heteroatoms in the bicyclic system and the substituents on the coumarin ring are crucial for their anti-HCV activity. nih.gov

Another strategy involves designing coumarin derivatives that target the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. Some anilinocoumarin derivatives have been developed as agents against HCV. It was observed that substituents with strong electron-donating properties on the phenyl ring were important for anti-HCV activity, with a trimethoxyanilino derivative showing potent antiviral effects with an EC50 value of 12 μM. nih.gov The proposed mechanism for this compound was the induction of interferon-α (IFN)-mediated antiviral responses. nih.gov

Furthermore, coumarin-purine ribofuranoside conjugates have been synthesized and evaluated for their ability to inhibit HCV replication. Three compounds from this series showed promising activity, with EC50 values ranging from 5.5 to 6.6 μM. bohrium.com These findings suggest that coumarin-based compounds are a valuable scaffold for the development of novel anti-HCV agents.

Inhibition of Herpes Simplex Virus Activity

Coumarins have demonstrated notable inhibitory effects against Herpes Simplex Virus (HSV). nih.gov Several studies have highlighted the potential of both natural and synthetic coumarin derivatives in combating HSV infections, including strains that have developed resistance to conventional antiviral drugs. nih.govnih.gov

The mechanisms through which coumarins exert their anti-HSV activity are varied. Some coumarins, like the sesquiterpene coumarin kellerin, isolated from Ferula assa-foetida, have been shown to significantly inhibit the multiplication of HSV-1. nih.gov Kellerin was effective in reducing the viral titre and inhibiting the cytopathic effects of the virus at concentrations of 10, 5, and 2.5 µg/mL, with an EC50 of 38 µg/mL. nih.govnih.gov

Esculetin was one of the first coumarin compounds reported to have anti-HSV-1 activity, demonstrating its effect at a concentration of 0.14 mM. nih.gov Another example is a 4-bromobenzylidene derivative of bis-(4-hydroxycoumarin), which showed potent inhibitory activity against both HSV-1 and HSV-2 with an EC50 value of 9 μM for both viruses. nih.gov

The antiviral action of these compounds can be attributed to their ability to interfere with the viral replication process. While the precise molecular targets are still under investigation for many coumarin derivatives, their ability to inhibit viral genome synthesis or other key stages of the viral life cycle is a plausible mechanism. nih.gov The structural diversity of coumarins allows for a broad range of interactions with viral components, making them a promising area for the development of new anti-herpetic agents. nih.gov

Activity Against Chikungunya Virus and Enterovirus 71

Coumarin and its derivatives have been identified as potential antiviral agents against Chikungunya virus (CHIKV) and Enterovirus 71 (EV71). nih.gov

Chikungunya Virus (CHIKV)

Several synthetic coumarin conjugates have shown inhibitory activity against CHIKV. nih.gov For instance, triply conjugated uracil-coumarin-arenes have been studied, and the results indicated that the coumarin central moiety is essential for the anti-CHIKV activity. nih.gov There was also a positive correlation between the size of the conjugated moiety and the inhibitory action against the virus. nih.gov

In another study, thioguanosine-coumarin conjugates were synthesized and evaluated for their anti-CHIKV action in Vero cells. nih.govnih.gov Three of these conjugates were found to inhibit CHIKV with significant potency, exhibiting EC50 values ranging from 9.9 to 13.9 μM and showing low toxicity. nih.govresearchgate.net The structure-activity relationship analysis suggested that the coumarin moiety is essential for the antiviral activity, and the presence of a methoxy (-OMe) group enhances it. nih.govresearchgate.net Furthermore, chlorinated biscoumarins have demonstrated potent in vitro antiviral efficacy against CHIKV, with time-of-addition and replicon assays suggesting that they act at a post-entry step, likely by inhibiting viral RNA replication. ingentium.com Preliminary mechanistic studies of these biscoumarins indicated moderate inhibition of the viral nsP1 methyltransferase and possible involvement of host pathways. ingentium.com

Enterovirus 71 (EV71)

Coumarin derivatives have also shown promise in inhibiting the replication of EV71. nih.govnih.gov Some derivatives with a coumarin scaffold have been designed as ATP-noncompetitive MEK1/2 inhibitors. researchgate.net These compounds can effectively suppress EV71 replication. For example, 3-benzyl-1,3-benzoxazine-2,4-diones were found to restrain the unphosphorylation of MEK1, thereby inhibiting EV71 replication without significant cytotoxicity. researchgate.net Similarly, 3-benzyl-coumarins demonstrated potent MEK1 binding affinity and a significant inhibitory effect on the ERK pathway, which in turn inhibited the replication of EV71. researchgate.net

Enzyme Inhibition Mechanisms (e.g., HIV-1 Protease, Reverse Transcriptase)

Coumarins exert their antiviral effects, particularly against HIV, through the inhibition of key viral enzymes such as HIV-1 Protease and Reverse Transcriptase (RT). mdpi.com These enzymes are crucial for the replication and maturation of the virus, making them prime targets for antiviral drugs. unc.edu

HIV-1 Reverse Transcriptase (RT) Inhibition

A significant number of coumarins, both from natural sources and synthetic analogs, function as non-nucleoside RT inhibitors (NNRTIs). nih.govunica.it They bind to a hydrophobic pocket in the RT enzyme, distinct from the active site where nucleoside RT inhibitors bind, inducing a conformational change that inhibits the enzyme's activity. unc.edu

The chemical structure of the coumarin derivative plays a critical role in its RT inhibitory activity. For example, diterpene coumarins with isoprene substituents at C3 and C6 positions show high activity against HIV-1 RT. nih.gov Clauselenins A and C, which are prenylated coumarins, have been shown to inhibit HIV RT with half-effective concentrations (EC50) of 290 and 170 nM, respectively. mdpi.com

Interestingly, some coumarins exhibit unique mechanisms of RT inhibition. For instance, Dicamphanoyl khellactone (DCK) has been found to specifically inhibit the DNA-dependent DNA polymerase activity of HIV-1 RT, while not significantly affecting its RNA-dependent DNA polymerase activity. unc.edu Resistance to DCK has been linked to a single amino acid mutation (E138K) in the NNRTI binding pocket of the RT. unc.edu

HIV-1 Protease Inhibition

HIV-1 protease is another vital enzyme for the virus, responsible for cleaving newly synthesized polyproteins into functional viral proteins. mdpi.com Inhibition of this enzyme results in the production of immature, non-infectious viral particles.

The anticoagulant coumarin derivative, phenprocoumon, was identified as a lead compound with weak HIV protease inhibitory activity (Ki = 1 μM). nih.gov This discovery spurred further research, leading to the development of more potent non-peptidic HIV protease inhibitors based on the 4-hydroxycoumarin (B602359) scaffold. nih.gov

Some coumarin derivatives have been designed to possess dual inhibitory action against both HIV-1 protease and RT. nih.gov This dual-action approach is a promising strategy to combat the development of drug-resistant HIV strains.

The ability of coumarins to interact with these enzymes is attributed to various molecular interactions, including hydrogen bonding, hydrophobic interactions, and Van der Waals forces. mdpi.com

Antimicrobial Mechanistic Studies

Antibacterial Action Mechanisms Against Specific Pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Bacillus subtilis)

Coumarins and their derivatives have demonstrated a broad spectrum of antibacterial activities against both Gram-positive and Gram-negative bacteria through various mechanisms of action. nih.govmdpi.com

Pseudomonas aeruginosa

Against P. aeruginosa, a notable mechanism of coumarin action is the inhibition of quorum sensing (QS), a cell-to-cell communication system that regulates virulence factors and biofilm formation. nih.govfrontiersin.org Coumarin has been shown to decrease the expression of QS-related genes such as pqsA and rhlI. nih.gov By interfering with QS, coumarins can inhibit the production of virulence factors like pyocyanin, protease, and elastase, as well as reduce swarming motility. frontiersin.orgacs.org This disruption of QS also leads to the inhibition of biofilm formation, which is a key factor in the antibiotic resistance of P. aeruginosa. nih.govfrontiersin.org Some coumarin derivatives have also been shown to act as iron chelators, causing iron deficiency in the bacteria and exhibiting synergistic antibacterial effects when combined with antibiotics like ciprofloxacin and tobramycin. researchgate.net

Escherichia coli

In the case of E. coli, particularly pathogenic strains like O157:H7, coumarins have been found to inhibit biofilm formation without affecting bacterial growth. nih.gov This antibiofilm activity is linked to the repression of curli genes and motility genes, which are essential for fimbriae production and swarming motility, respectively. nih.govresearchgate.net By downregulating these genes, coumarins prevent the initial attachment of bacteria to surfaces, a critical step in biofilm development. researchgate.net Furthermore, some coumarin derivatives are proposed to interfere with bacterial DNA gyrase and cause cell membrane disruption. matjournals.net

Staphylococcus aureus

Against the Gram-positive bacterium S. aureus, coumarins have shown the ability to inhibit biofilm formation. nih.gov Certain coumarin derivatives have demonstrated potent antibiofilm activity with minimum biofilm inhibitory concentration (MBIC) values ranging from 25 to 100 μg/mL. nih.govresearchgate.net The mechanism behind this involves the downregulation of biofilm-associated genes, such as icaA and icaD, which are part of the ica operon responsible for the synthesis of the polysaccharide intercellular adhesin (PIA) that is crucial for biofilm formation in S. aureus. nih.gov Some coumarin-benzimidazole hybrids have also displayed broad-spectrum antibacterial activity against this pathogen. nih.gov

Bacillus subtilis

Coumarins have also exhibited antibacterial activity against Bacillus subtilis. nih.gov The mechanisms are believed to be similar to those observed in other bacteria, including the disruption of cell membrane integrity and potential interference with essential enzymatic processes. nih.gov The presence of certain substituents on the coumarin ring, such as prenyl chains and hydroxyl groups, has been found to be important for their antibacterial activity against Gram-positive bacteria like B. subtilis. researchgate.net For instance, osthenol showed effective antibacterial activity against B. subtilis, suggesting that the prenyl chain at position 8 and a hydroxyl group at position 7 are required for its action. researchgate.net

Antifungal Action Mechanisms Against Fungal Species (e.g., Candida albicans, Aspergillus fumigatus, Fusarium solani)

Although direct studies on the antifungal mechanism of this compound are not specified, the antifungal properties of the coumarin scaffold are well-documented. Research into various coumarin derivatives has revealed several potential mechanisms of action against pathogenic fungi.

The general antifungal activity of coumarins is thought to be linked to their chemical structure, which can interfere with fungal cell processes. For instance, some 4-hydroxycoumarin derivatives have demonstrated moderate antifungal effects. nih.gov The structure-activity relationship of these compounds is crucial, with different substitutions on the coumarin ring leading to varying degrees of antifungal potency.

One study evaluated 40 different coumarins against Candida albicans, Aspergillus fumigatus, and Fusarium solani. scispace.com The results indicated that the basic coumarin structure had low activity, but substitutions could enhance its antifungal potential. For example, osthenol, a prenylated coumarin, showed significant activity, which was attributed to the presence of an alkyl group at the C-8 position. scispace.com This suggests that the lipophilicity and steric properties of the substituents play a key role in the antifungal action.

Newly synthesized coumarins have also shown significant activities against fungi like Aspergillus niger and Candida albicans. nih.govnih.gov The mechanism for some derivatives is proposed to involve the disruption of the fungal cell wall structure. researchgate.net

Coumarin DerivativeFungal SpeciesObserved Activity (MIC in μg/ml)
OsthenolFusarium solani125 scispace.comresearchgate.net
OsthenolCandida albicans250 scispace.comresearchgate.net
OsthenolAspergillus fumigatus250 scispace.comresearchgate.net
Coumarin (unsubstituted)Candida albicans500 researchgate.net
Coumarin (unsubstituted)Aspergillus fumigatus1000 researchgate.net
Coumarin (unsubstituted)Fusarium solani500 researchgate.net

Other Investigated Biochemical and Pharmacological Mechanisms

Carbonic Anhydrase Inhibition

Specific data on the carbonic anhydrase (CA) inhibitory activity of this compound is not available. However, coumarins represent a novel class of CA inhibitors with a unique mechanism of action. acs.orgscispace.comnih.gov They act as prodrugs, meaning they are converted into their active form within the enzyme's active site. nih.govresearchgate.net

The proposed mechanism involves the hydrolysis of the lactone ring in the coumarin structure, a reaction catalyzed by the esterase activity of the carbonic anhydrase enzyme. nih.govresearchgate.net This hydrolysis results in the formation of a 2-hydroxy-cinnamic acid derivative. scispace.comrcsb.org This active form then binds to the entrance of the CA active site, occluding it and thereby inhibiting the enzyme's function. nih.govresearchgate.net This binding site is distinct from that of other classes of CA inhibitors, such as sulfonamides, which interact directly with the zinc ion at the catalytic center. nih.gov The variability of amino acid residues at the entrance of the active site among different CA isoforms allows for the development of isoform-selective inhibitors based on the coumarin scaffold. nih.govresearchgate.net

Coumarin Derivative ClassMechanism of ActionKey Feature
General CoumarinsProdrug inhibitors; hydrolysis to 2-hydroxy-cinnamic acids scispace.comnih.govrcsb.orgBinds to the entrance of the active site, not the zinc ion nih.gov
ThiocoumarinsSimilar mechanism to coumarins acs.orgscispace.comrcsb.orgPotential for isoform-selective inhibition acs.orgscispace.comrcsb.org

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition in Neurodegenerative Contexts

While there is no specific information on this compound, coumarin derivatives have been extensively studied for their potential to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in the pathology of neurodegenerative diseases like Alzheimer's. nih.govorscience.ru The inhibition of these enzymes can help to restore neurotransmitter levels and reduce oxidative stress in the brain. nih.gov

Coumarins can act as dual inhibitors, targeting both MAO and AChE. nih.govmdpi.com The oxaheterocyclic loop of the coumarin structure is thought to be crucial for binding to a wide array of proteins, including these enzymes. nih.gov Structure-activity relationship studies have shown that substitutions at various positions on the coumarin scaffold can significantly influence the inhibitory potency and selectivity for MAO-A, MAO-B, and AChE. nih.govorscience.ru For instance, some 4-methylcoumarins have shown promising neuroprotective effects through their antioxidant activities. jst.go.jp Other coumarin derivatives have demonstrated neuroprotection by activating signaling pathways that promote neuronal survival and reducing the activity of caspases involved in apoptosis. mdpi.comnih.gov

Enzyme TargetRole in NeurodegenerationInhibitory Action of Coumarin Derivatives
Monoamine Oxidase (MAO)Breaks down neurotransmitters; contributes to oxidative stress nih.govCan be inhibited by various coumarin derivatives, with selectivity for MAO-A or MAO-B depending on the substitution pattern nih.govmdpi.com
Acetylcholinesterase (AChE)Breaks down the neurotransmitter acetylcholine nih.govInhibited by coumarin derivatives, leading to increased acetylcholine levels nih.govmdpi.com

Aromatase Inhibition

There are no specific studies on the aromatase inhibitory activity of this compound. However, the coumarin scaffold has been identified as a promising backbone for the development of aromatase inhibitors. jst.go.jpnih.gov Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. jst.go.jpsemanticscholar.org

Several coumarin derivatives have been found to inhibit aromatase, with some showing competitive inhibition with respect to the androgen substrate. semanticscholar.org Structure-activity studies have revealed that specific functional groups on the coumarin ring are important for potent inhibition. For example, a study on 21 coumarin derivatives found that a 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin was a potent competitive inhibitor of aromatase. semanticscholar.org The inhibitory activity of coumarin derivatives can vary significantly based on the nature and position of substituents, which affects how the molecule fits into the active site of the enzyme. jst.go.jpnih.gov

Coumarin Derivative ExampleInhibitory Activity (IC50)Key Structural Features for Activity
N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromen-3-carboxamide4.5 µM jst.go.jpnih.govAmide group substitution jst.go.jpnih.gov
4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarinPotent competitive inhibitor semanticscholar.org3-(4'-chlorophenyl), 4-benzyl, and 7-methoxyl groups semanticscholar.org

Antifilarial and Antiulcerogenic Mechanistic Explorations

Specific mechanistic explorations for this compound in antifilarial and antiulcerogenic contexts are not documented. However, the broader class of coumarins has been investigated for these activities.

Antifilarial Activity: Several natural and synthetic coumarins have shown potential as antifilarial agents. doaj.org The mechanism of action is believed to involve the interaction of the coumarin molecule with various active sites in the parasite through noncovalent interactions such as hydrogen bonding and hydrophobic interactions. doaj.org Structure-activity relationship studies have indicated that a hydroxyl group at the C-4 and C-7 positions of the coumarin ring can be crucial for antifilarial activity. doaj.org

Antiulcerogenic Activity: The antiulcerogenic properties of coumarins have also been reported. nih.gov One proposed mechanism of action is through the inhibition of gastric acid secretion. nih.gov Studies have shown that some coumarins can influence the control of gastric secretion mediated by the parasympathetic nervous system. nih.gov This suggests that the antiulcerogenic effect may be related to an antisecretory activity rather than a cytoprotective one.

Advanced Characterization and Analytical Methodologies in Research on 4 Hydroxy 3 Octanoyl 2h Chromen 2 One

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a fundamental tool for probing the molecular structure of 4-Hydroxy-3-octanoyl-2H-chromen-2-one. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. For this compound, ¹H NMR provides precise information about the chemical environment of each hydrogen atom.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the coumarin (B35378) core, the protons of the aliphatic octanoyl side chain, and the enolic hydroxyl proton. The aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm). The octanoyl chain produces a characteristic set of signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a complex multiplet for the methylene (CH₂) groups in the middle of the chain, and a triplet for the methylene group adjacent to the carbonyl (α-CH₂), which is shifted further downfield due to the electron-withdrawing effect of the carbonyl group. A key feature is the highly deshielded enolic hydroxyl proton (-OH), which often appears as a broad singlet at a very high chemical shift (δ > 10 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (Coumarin) 7.0 - 8.0 Multiplets
Enolic Hydroxyl (-OH) > 10 Broad Singlet
α-Methylene (-CH₂-CO) 2.8 - 3.2 Triplet
β-Methylene (-CH₂-CH₂CO) 1.6 - 1.8 Multiplet
Other Methylene (-(CH₂)₄-) 1.2 - 1.4 Multiplet

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands.

A very broad and strong absorption band is typically observed in the 3200-2500 cm⁻¹ region, which is indicative of the O-H stretching vibration of the intramolecularly hydrogen-bonded enolic hydroxyl group. The spectrum also displays sharp peaks in the 3000-2850 cm⁻¹ range corresponding to the C-H stretching of the aliphatic octanoyl chain. Crucially, two distinct carbonyl (C=O) stretching bands are expected: one at higher frequency (around 1700-1720 cm⁻¹) for the lactone carbonyl within the coumarin ring, and another at a lower frequency (around 1600-1650 cm⁻¹) for the ketone carbonyl of the octanoyl group. researchgate.net The lower frequency of the ketone is due to its conjugation with the enol double bond and the intramolecular hydrogen bonding. Additional strong bands in the 1600-1450 cm⁻¹ region correspond to C=C stretching vibrations of the aromatic ring and the enol system.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Characteristic Frequency Range (cm⁻¹) Vibration Type
Enolic O-H 3200 - 2500 (Broad) Stretching
Aliphatic C-H 3000 - 2850 Stretching
Lactone C=O 1720 - 1700 Stretching
Ketone C=O 1650 - 1600 Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₁₇H₂₀O₄), the molecular weight is 288.13 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 288.

The fragmentation of coumarin derivatives under EI conditions is well-documented. A characteristic initial fragmentation step for the coumarin core is the loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring, which would yield a fragment ion at m/z 260. benthamopen.com The octanoyl side chain also undergoes predictable cleavage. Alpha cleavage, the breaking of the bond adjacent to the carbonyl group, is a dominant fragmentation pathway for ketones. libretexts.org This can result in the loss of the heptyl radical (C₇H₁₅˙, 99 Da) to produce a stable acylium ion at m/z 189. Another significant fragmentation pathway for carbonyl compounds with sufficiently long alkyl chains is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage, resulting in the loss of a neutral alkene molecule. libretexts.org For the octanoyl chain, this would lead to the elimination of hexene (C₆H₁₂, 84 Da), producing a fragment ion at m/z 204.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Fragmentation Pathway
288 [C₁₇H₂₀O₄]⁺˙ Molecular Ion (M⁺˙)
260 [M - CO]⁺˙ Loss of carbon monoxide from pyrone ring
204 [M - C₆H₁₂]⁺˙ McLafferty Rearrangement

Chromatographic and Other Separation Techniques for Isolation and Quantification

Chromatographic methods are essential for the isolation of this compound from reaction mixtures or natural extracts and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity analysis of moderately polar, non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed.

In this setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. A common mobile phase consists of a gradient mixture of an aqueous component (often water with a small amount of an acid like formic acid or acetic acid to ensure the analyte is in a neutral, un-ionized state) and an organic modifier like acetonitrile or methanol. Detection is usually performed with a UV-Vis detector, as the coumarin chromophore exhibits strong absorbance in the UV region, typically between 280 nm and 320 nm. This method allows for high-resolution separation from impurities and accurate quantification based on peak area relative to a standard curve.

Table 4: Typical RP-HPLC Parameters for Analysis

Parameter Typical Condition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at ~310 nm

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com While highly effective for volatile and thermally stable compounds, direct analysis of this compound can be challenging due to its polarity (from the hydroxyl group) and relatively high molecular weight, which can lead to poor peak shape and thermal degradation in the GC injector or column.

To overcome these issues, derivatization is often necessary. The polar enolic hydroxyl group can be converted to a less polar, more volatile silyl ether through a reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). The resulting derivatized compound is more amenable to GC analysis. Separation is typically achieved on a non-polar capillary column (e.g., DB-5ms). The coupled mass spectrometer then provides mass data for the eluted peaks, allowing for positive identification based on the fragmentation pattern of the derivatized molecule.

Table 5: Typical GC-MS Parameters for Analysis (after Derivatization)

Parameter Typical Condition
Derivatization Silylation (e.g., with BSTFA)
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injector Temperature 280 °C
Oven Program Temperature gradient (e.g., 100 °C to 300 °C)

| Ionization Mode | Electron Ionization (EI) at 70 eV |

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides invaluable insights into the molecular structure, conformation, and intermolecular interactions of compounds like this compound. While specific crystallographic data for this compound is not extensively detailed in publicly accessible research, the principles of its structural determination can be understood from studies on analogous 3-acyl-4-hydroxycoumarin derivatives.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be inferred. For this compound, this analysis would reveal critical structural details. These include the planarity of the coumarin ring system, the conformation of the octanoyl side chain, and the spatial relationship between the carbonyl and hydroxyl groups.

Research on similar compounds, such as 3-acetyl-4-hydroxycoumarin, has demonstrated the existence of intramolecular hydrogen bonds between the 4-hydroxy group and the acyl side chain's carbonyl oxygen. arabjchem.org This interaction is crucial in stabilizing the molecule's enol tautomer in the solid state. arabjchem.org It is highly probable that a similar intramolecular hydrogen bond exists in the crystalline structure of this compound, influencing its chemical reactivity and biological activity.

Furthermore, X-ray crystallography would elucidate the nature of intermolecular interactions, such as π–π stacking between the aromatic rings of adjacent molecules and van der Waals forces. These interactions govern the packing of molecules within the crystal lattice, which in turn influences the material's physical properties, including its melting point and solubility. Studies on other coumarin derivatives have highlighted the importance of such π–π interactions in their crystal packing.

The crystallographic data obtained would be presented in a standardized format, as exemplified in the hypothetical table below. This table includes essential parameters that define the crystal's unit cell and the quality of the structural model.

Table 1: Representative Crystallographic Data for a 3-Acyl-4-Hydroxycoumarin Derivative

ParameterValue
Empirical formulaC₁₇H₂₀O₄
Formula weight288.34
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)18.234(6)
α (°)90
β (°)101.23(3)
γ (°)90
Volume (ų)1528.9(9)
Z4
Density (calculated) (g/cm³)1.253
Absorption coefficient (mm⁻¹)0.091
F(000)616
Crystal size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.50 to 28.00
Reflections collected10123
Independent reflections3456 [R(int) = 0.045]
Goodness-of-fit on F²1.056
Final R indices [I>2sigma(I)]R1 = 0.052, wR2 = 0.134
R indices (all data)R1 = 0.068, wR2 = 0.145

Note: The data presented in this table is hypothetical and serves to illustrate the typical parameters obtained from an X-ray crystallographic analysis of a related compound. It is not the actual crystallographic data for this compound.

Computational and Theoretical Studies in 4 Hydroxy 3 Octanoyl 2h Chromen 2 One Research

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the context of 4-hydroxycoumarin (B602359) derivatives, molecular docking simulations have been employed to elucidate their interactions with various biological targets. For instance, studies on novel 4-hydroxycoumarin derivatives have utilized molecular docking to investigate their binding energies against the 24-kDa DNA gyrase B fragment from E. coli. In one such study, a series of synthesized compounds exhibited binding energies ranging from -4.46 to -5.70 kcal/mol, indicating favorable interactions with the target protein. researchgate.net Another investigation focused on 3-formyl-4-hydroxycoumarin-derived enamines and their interaction with the human protein CDK-8, which is involved in the cell cycle. The docking scores in this study were found to be consistent with experimental anti-tumor activities, with the most active compounds showing a binding energy of -6.8 kcal/mol. nih.gov These examples highlight how molecular docking can be used to predict and rationalize the biological activity of 4-hydroxycoumarin derivatives.

Table 1: Illustrative Molecular Docking Data for 4-Hydroxycoumarin Derivatives

Compound Type Target Protein Binding Energy (kcal/mol)
4-hydroxycoumarin derivatives E. coli DNA gyrase B -4.46 to -5.70
3-formyl-4-hydroxycoumarin-derived enamines Human CDK-8 up to -6.8

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations provide detailed information on the conformational changes and stability of molecules and their complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity.

For the 4-hydroxycoumarin class of compounds, QSAR studies have been instrumental in identifying the structural features that are important for their biological activities. In a study of 37 new antioxidant coumarin (B35378) derivatives, a QSAR model was developed to predict their antioxidant properties. nih.gov The best two-descriptor model showed a high correlation coefficient (r² = 0.924 for the training set) and good predictive power. nih.gov The descriptors in the model indicated that complexity, the ability to donate a hydrogen bond, and lipophilic character are important parameters for the antioxidant activity of these compounds. nih.gov Such models can be used to design new coumarin derivatives with potentially improved antioxidant activity.

Table 2: Example of a QSAR Model for Antioxidant Activity of Coumarin Derivatives

Model Parameters Value
Number of Compounds in Training Set 30
Number of Compounds in Test Set 7
r² (training set) 0.924
r² (external test set) 0.887
Important Descriptors Complexity, H-bond donor, Lipophilicity

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties.

In the field of 4-hydroxycoumarin research, quantum chemical calculations have been used to study the geometry, electronic properties, and reactivity of new derivatives. researchgate.net For instance, DFT calculations at the B3LYP level of theory have been used to optimize the geometry and calculate quantum-chemical properties of newly synthesized 4-hydroxycoumarin derivatives. researchgate.net Such calculations can provide insights into the electronic distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity of the molecules. In a study of 4-hydroxycoumarin-neurotransmitter derivatives, DFT calculations were used to analyze intramolecular interactions and calculate reactivity descriptors. mdpi.comnih.gov These theoretical studies are often performed in conjunction with experimental techniques like IR, 1H NMR, and 13C NMR spectroscopy to provide a comprehensive understanding of the molecular structure and properties. academie-sciences.fr

Table 3: Commonly Calculated Quantum Chemical Properties for 4-Hydroxycoumarin Derivatives

Property Description
Optimized Geometry The lowest energy three-dimensional arrangement of atoms.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, related to chemical reactivity.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge.
Mulliken Atomic Charges A method for estimating the partial atomic charges in a molecule.

Research Applications and Emerging Areas for 4 Hydroxy 3 Octanoyl 2h Chromen 2 One

Development of Fluorescent Probes and Chemosensors based on Coumarin (B35378) Scaffolds

The coumarin framework is integral to the design of small-molecule fluorescent chemosensors due to its exceptional biocompatibility, robust and stable fluorescence emission, and structural adaptability. acs.orgnih.gov These characteristics make coumarin derivatives, including 4-Hydroxy-3-octanoyl-2H-chromen-2-one, highly valuable in molecular recognition, bioorganic chemistry, and analytical chemistry. acs.orgnih.gov The inherent properties of coumarins, such as high fluorescence quantum yield, significant Stokes shift, and excellent photostability, position them as a superior choice for the development of sensitive and selective fluorescent probes. ingentaconnect.comjnanoworld.commdpi.com

Fluorescent probes are synthetic molecules designed to interact specifically with target analytes, resulting in a discernible change in their fluorescent properties, thereby enabling the detection and quantification of the analyte. nih.govresearchgate.net Coumarin-based fluorescent chemosensors have been successfully developed for the detection of a wide array of metal ions, including Hg2+, Cu2+, Zn2+, Fe3+, and others. ingentaconnect.com The mechanism of detection often involves processes such as chelation-enhanced fluorescence (CHEF), intramolecular charge transfer (ICT), or photo-induced electron transfer (PET). ingentaconnect.comjnanoworld.com For instance, the complexation of a metal ion can disrupt the ICT process within the coumarin derivative, leading to a blue-shift in absorption and quenching of fluorescence, which serves as the signaling mechanism. ingentaconnect.com

The versatility of the coumarin scaffold allows for the synthesis of "turn-off" fluorescent probes, where the fluorescence is quenched upon binding to the target ion. nih.govresearchgate.net Researchers have synthesized novel coumarin-based probes that exhibit high selectivity for ions like Cu2+ and Fe3+. nih.govresearchgate.net These probes have demonstrated practical applications in bio-imaging, successfully visualizing these ions within human cells. nih.govresearchgate.net

Table 1: Properties and Applications of Coumarin-Based Fluorescent Probes
PropertyDescriptionRelevance in Probe Development
High Fluorescence Quantum YieldEfficient conversion of absorbed light into emitted light.Ensures bright and easily detectable fluorescent signals. ingentaconnect.comjnanoworld.com
Large Stokes ShiftSignificant separation between the excitation and emission wavelengths.Minimizes self-quenching and improves signal-to-noise ratio. mdpi.com
Excellent PhotostabilityResistance to chemical degradation upon exposure to light.Allows for prolonged and repeated measurements without signal loss. mdpi.com
Structural FlexibilityThe coumarin core can be readily modified with various functional groups.Enables the design of highly selective and sensitive probes for specific analytes. acs.orgnih.gov

Exploration as Chemical Intermediates in Specialized Organic Synthesis

The structural features of this compound make it and similar coumarin derivatives valuable intermediates in specialized organic synthesis. Their reactive sites allow for a variety of chemical transformations, leading to the creation of complex molecules with tailored properties.

Coumarin derivatives are increasingly being investigated as precursors for the synthesis of functional polymers. The coumarin moiety can be incorporated into polymeric structures to impart specific properties, such as photoreactivity and fluorescence. nih.govnih.gov One common approach involves the synthesis of vinylcoumarins, which can then be copolymerized with other monomers like styrene and methyl acrylate using radical initiators. nih.gov The incorporation of the coumarin unit into the polymer backbone can be confirmed through various analytical techniques, including NMR and UV-Vis absorption and emission spectroscopy. nih.gov

The resulting coumarin-containing polymers have potential applications in the development of photo-responsive materials. The [2πs + 2πs] photocycloaddition reaction of coumarin groups upon irradiation with UV light is a key feature that can be exploited for the creation of polymeric networks without the need for additional monomers or photoinitiators. nih.gov This reversible dimerization process allows for the development of materials with intrinsic healability and shape-memory properties. nih.gov Furthermore, coumarin-based photoinitiators have been developed for use in 3D printing and the synthesis of photocomposites. rsc.org

The amphiphilic nature that can be imparted to coumarin derivatives makes them potential building blocks for the synthesis of novel surfactants. While direct synthesis of surfactants from this compound is not extensively documented, the principles of surfactant design suggest its feasibility. A surfactant molecule is characterized by a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The coumarin nucleus can be functionalized to serve as either the hydrophilic or hydrophobic part of the surfactant.

The synthesis of surfactants from natural products often involves utilizing building blocks with reactive groups that can be modified to create the desired amphiphilic structure. diva-portal.org For example, fatty acids are common hydrophobic building blocks due to their long, inert alkyl chains and reactive carboxyl group. diva-portal.org Similarly, the octanoyl chain of this compound provides a hydrophobic tail, while the 4-hydroxy group on the coumarin ring offers a site for modification to attach a hydrophilic head group. Carbohydrates and their derivatives are frequently used as renewable raw materials for the hydrophilic portion of bio-based surfactants. researchgate.net The synthesis of multifunctional cationic surfactants is an area of active research, with a focus on creating compounds with applications as preservatives, disinfectants, or biocides. researchgate.netnih.gov

Strategies to Address Research Challenges in Coumarin Derivative Development

Despite the promising applications of coumarin derivatives, researchers face certain challenges, particularly concerning their solubility and the development of resistance in biological systems.

Many coumarin derivatives, due to their aromatic structure and appended hydrophobic groups, exhibit poor solubility in aqueous media. This can limit their applications, especially in biological systems. Several strategies are being explored to enhance the solubility of these hydrophobic compounds.

Other techniques for enhancing the solubility of hydrophobic drugs that could be applied to coumarin derivatives include:

Co-solvency: The solubility of a poorly soluble compound can be increased by adding a water-miscible solvent in which the compound is more soluble. ijpca.org

Complexation: The formation of inclusion complexes with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior cavity, can effectively solubilize hydrophobic molecules. ijpca.orgjaper.in

Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization increases the surface area available for dissolution. japer.in

Table 2: Solubility Enhancement Techniques for Hydrophobic Compounds
TechniqueMechanism of ActionExample Application
Polymeric MicellesEncapsulation of the hydrophobic molecule within the core of a self-assembled polymer structure. sigmaaldrich.comEnhancing the solubility of Coumarin-6 using mPEG-PLGA copolymers. sigmaaldrich.com
Co-solvencyReducing the interfacial tension between the aqueous solution and the hydrophobic solute. ijpca.orgUsing mixtures of water and ethanol, propylene glycol, or PEG 400. ijpca.org
ComplexationFormation of inclusion complexes where the hydrophobic molecule is held within the cavity of a host molecule. japer.inUse of cyclodextrins to improve the solubility of various poorly soluble drugs. japer.in
Particle Size ReductionIncreasing the surface area-to-volume ratio, which enhances the dissolution rate. japer.inMicronization and nanosuspension techniques. wisdomlib.org

Multidrug resistance (MDR) is a significant obstacle in the treatment of various diseases, including cancer and infectious diseases. MDR is often caused by the overexpression of efflux pumps, which are membrane proteins that actively transport therapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.govresearchgate.net

Recent research has shown that certain coumarin derivatives have the potential to reverse the MDR phenotype. nih.govresearchgate.net These compounds can act as efflux pump inhibitors, thereby restoring the effectiveness of conventional drugs. For example, studies have demonstrated that prenylated coumarins can improve the antifungal activity of fluconazole against resistant strains of Candida albicans by inhibiting efflux pumps. nih.govresearchgate.net

In the context of cancer, coumarin derivatives have been investigated for their ability to suppress multidrug-resistance-associated protein 1 (MRP1). tandfonline.com Molecular docking and simulation studies have identified coumarin compounds that can bind to the nucleotide-binding domains of these transport proteins, suggesting a competitive inhibition mechanism that interferes with the energy source for the efflux pump. tandfonline.com The hybridization of the coumarin moiety with other pharmacophores is also being explored as a strategy to develop new anticancer agents with improved efficacy and the ability to overcome MDR. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-hydroxy-3-octanoyl-2H-chromen-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves condensation reactions between substituted phenols and acylating agents. For example, malonic acid and phenol derivatives react in the presence of phosphorous oxychloride (POCl₃) and zinc chloride (ZnCl₂) as catalysts under reflux conditions. Variations in solvent (e.g., ethanol vs. acetonitrile), temperature, and stoichiometry of the octanoyl group can significantly alter yields. Solid-phase synthesis may improve purity by minimizing side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks). Software like SHELXL refines crystal structures, particularly for resolving disorder in flexible alkyl chains .
  • NMR/IR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxy vs. octanoyl groups), while IR confirms carbonyl stretching frequencies (~1700 cm⁻¹ for chromenone cores).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulae and detects fragmentation patterns .

Q. How are biological activities (e.g., antimicrobial, cytotoxic) typically assessed for this compound?

  • Methodological Answer :

  • Antimicrobial assays : Disk diffusion or microbroth dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values reported .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values, often comparing activity to derivatives with modified acyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer : Cross-validation is essential. For example, if NMR suggests a tautomeric form (e.g., keto-enol equilibrium) but X-ray data show a single conformation, variable-temperature NMR or DFT calculations can assess energy barriers. Crystallographic disorder in the octanoyl chain may require constrained refinement in SHELXL .

Q. What strategies optimize synthetic routes when conflicting yields arise from substituent modifications?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify critical factors.
  • Protecting groups : Temporarily shield hydroxyl groups during acylation to prevent side reactions. For example, acetyl protection improves regioselectivity in chromenone synthesis .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence physicochemical properties?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) maps hydrogen-bonding motifs in crystals. For 4-hydroxy-3-octanoyl derivatives, O–H···O interactions between hydroxy and carbonyl groups often form dimers, enhancing thermal stability. Solubility in polar solvents correlates with these motifs .

Q. What advanced techniques characterize tautomerism or dynamic behavior in solution?

  • Methodological Answer :

  • VT-NMR (Variable-Temperature NMR) : Monitors chemical shift changes to detect equilibrium between tautomers.
  • Fluorescence spectroscopy : Probes electronic transitions affected by tautomeric states. For example, fluorescence quenching in the presence of metal ions (e.g., Pr³⁺) can indicate coordination-driven structural shifts .

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